Home > Products > Screening Compounds P67360 > Zoledronic-d3 Acid
Zoledronic-d3 Acid - 1134798-26-7

Zoledronic-d3 Acid

Catalog Number: EVT-1201991
CAS Number: 1134798-26-7
Molecular Formula: C5H10N2O7P2
Molecular Weight: 275.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Risedronate is a pyridinyl bisphosphonate belonging to the nitrogen-containing bisphosphonate family, recognized for its therapeutic applications in treating bone diseases such as bone resorption, Paget's disease, and postmenopausal osteoporosis [, ]. It acts as an antiresorptive bone drug [].

Minodronic acid (MA)

Compound Description: Minodronic Acid is a third-generation nitrogen-containing heterocyclic bisphosphonate utilized in the treatment of osteoporosis [].

Zoledronic acid (ZL)

Compound Description: Zoledronic acid is another bisphosphonate compound known for its therapeutic application in treating osteoporosis [].

3-(2-ethyl-4-methyi-1H-imidazole-1-yl)-1-hydroxy-1-phosphonopropyl phosphonic acid (EMIHPBP)

Compound Description: EMIHPBP is a novel derivative of Zoledronic acid investigated for its potential as an antiosteoporotic agent []. It demonstrates high uptake in bone tissue [].

[2-(8,9-Dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic Acid (Perzinfotel)

Compound Description: Perzinfotel is a selective and competitive N-methyl-d-aspartate (NMDA) receptor antagonist with high affinity for the glutamate site []. It has shown promising results in blocking chemically-induced thermal hypersensitivity in rats, demonstrating superior therapeutic ratios compared to other NMDA receptor antagonists [].

Source and Classification

Zoledronic-d3 acid is derived from bisphosphonate compounds, which are characterized by their ability to bind to bone mineral and inhibit osteoclast activity. It was first synthesized in 1994 and has since been recognized for its potent effects on bone metabolism. The compound is classified under the International Anatomical Therapeutic Chemical classification system as a bisphosphonate (ATC code: M05BA08) and is known by various trade names, including Reclast and Zometa.

Synthesis Analysis

The synthesis of zoledronic-d3 acid involves several key steps that utilize phosphorus chemistry. The synthesis typically begins with the preparation of a phosphonic acid derivative, which is then reacted with an imidazole derivative to form the bisphosphonate structure. The process can be outlined as follows:

  1. Formation of Phosphonic Acid: This step involves the reaction of phosphorus trichloride with water or alcohol to produce phosphonic acid.
  2. Imidazole Reaction: The phosphonic acid is then reacted with an imidazole compound under acidic conditions to facilitate the formation of the desired bisphosphonate structure.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to isolate zoledronic-d3 acid from other by-products.

Technical parameters such as temperature, reaction time, and pH are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

Zoledronic-d3 acid has a complex molecular structure characterized by its unique arrangement of atoms:

  • Chemical Formula: C₅H₁₀N₂O₇P₂
  • Molecular Weight: Approximately 272.09 g/mol
  • Structural Features: The molecule contains two phosphonate groups that contribute to its high affinity for bone mineral surfaces, allowing it to effectively inhibit osteoclast activity.

The three-dimensional structure can be visualized using computational chemistry software that models interactions with hydroxyapatite in bone tissue.

Chemical Reactions Analysis

Zoledronic-d3 acid participates in several notable chemical reactions:

  1. Binding to Hydroxyapatite: Upon administration, zoledronic-d3 acid binds to hydroxyapatite in bone tissue through ionic interactions, which is crucial for its therapeutic effects.
  2. Inhibition of Farnesyl Pyrophosphate Synthase: The compound inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the mevalonate pathway essential for cholesterol synthesis and osteoclast function.
  3. Release Mechanism: As osteoclasts resorb bone, local acidity causes the release of zoledronic-d3 acid from hydroxyapatite, allowing it to exert its inhibitory effects on these cells.

These reactions are fundamental to its mechanism of action in treating conditions like osteoporosis and cancer-related bone disorders.

Mechanism of Action

The primary mechanism of action for zoledronic-d3 acid involves:

  • Inhibition of Osteoclast Activity: By inhibiting farnesyl pyrophosphate synthase, zoledronic-d3 acid prevents the prenylation of small GTPases necessary for osteoclast function. This leads to reduced osteoclast survival and activity.
  • Bone Resorption Prevention: The compound's binding affinity for hydroxyapatite ensures prolonged retention in bone tissue, leading to sustained inhibition of bone resorption over time.
  • Calcium Homeostasis: By reducing osteoclast activity, zoledronic-d3 acid helps maintain calcium levels in bones while decreasing serum calcium levels, which is particularly beneficial in conditions characterized by hypercalcemia.
Physical and Chemical Properties Analysis

The physical and chemical properties of zoledronic-d3 acid include:

  • Appearance: It is typically presented as a white to off-white powder.
  • Solubility: Zoledronic-d3 acid is soluble in water but has limited solubility in organic solvents.
  • pH Range: The pH of its aqueous solution generally ranges from 6.0 to 7.0.
  • Stability: The compound exhibits good stability under physiological conditions but should be protected from light and moisture during storage.

These properties are essential for its formulation into injectable solutions used clinically.

Applications

Zoledronic-d3 acid has several significant scientific applications:

  1. Treatment of Osteoporosis: It is widely used to treat osteoporosis in postmenopausal women and men at increased risk of fractures.
  2. Management of Hypercalcemia: Zoledronic-d3 acid effectively manages hypercalcemia associated with malignancies by rapidly normalizing serum calcium levels.
  3. Cancer Therapy Support: It plays a role in reducing skeletal-related events in patients with bone metastases from solid tumors.
  4. Research Applications: Studies are ongoing into its potential uses in other areas such as cardiovascular health and chronic inflammatory diseases due to its effects on bone metabolism.

Properties

CAS Number

1134798-26-7

Product Name

Zoledronic-d3 Acid

IUPAC Name

[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid

Molecular Formula

C5H10N2O7P2

Molecular Weight

275.11 g/mol

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D

InChI Key

XRASPMIURGNCCH-KYKRLZBASA-N

SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O

Synonyms

P,P’-[1-Hydroxy-2-(1H-imidazol-1-yl-d3-2,4,5-d3)ethylidene]bis-phosphonic Acid

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.